molecular formula C12H10O3S2 B8135952 S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate

S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate

Cat. No.: B8135952
M. Wt: 266.3 g/mol
InChI Key: MPPFLJFCMKWNLU-UHFFFAOYSA-N
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Description

S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate: is an organic compound with the molecular formula C12H10O3S2 and a molecular weight of 266.34 g/mol . This compound is characterized by the presence of two hydroxyphenyl groups attached to a sulfinothioate moiety, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate typically involves the reaction of 4-hydroxybenzenesulfinothioate with 4-hydroxyphenyl compounds under controlled conditions. One common method involves the use of hydrogen peroxide (H2O2) in acetic acid (CH3COOH) as the oxidizing agent . The reaction is carried out at room temperature with continuous stirring to ensure complete reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. This involves the use of large-scale reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfonates.

    Reduction: It can be reduced to form thiols.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: Sulfonates.

    Reduction: Thiols.

    Substitution: Alkylated phenols.

Scientific Research Applications

S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biomolecules, while the sulfinothioate moiety can undergo redox reactions, influencing cellular processes. These interactions can modulate enzyme activity, signal transduction pathways, and gene expression .

Comparison with Similar Compounds

    4-Hydroxybenzenesulfinothioate: Lacks the additional hydroxyphenyl group.

    4-Hydroxyphenyl sulfone: Contains a sulfone group instead of a sulfinothioate moiety.

    Bis(4-hydroxyphenyl) disulfide: Contains a disulfide linkage instead of a sulfinothioate group.

Uniqueness: S-(4-Hydroxyphenyl) 4-hydroxybenzenesulfinothioate is unique due to the presence of both hydroxyphenyl and sulfinothioate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(4-hydroxyphenyl)sulfinylsulfanylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3S2/c13-9-1-5-11(6-2-9)16-17(15)12-7-3-10(14)4-8-12/h1-8,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPFLJFCMKWNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)SS(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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